![molecular formula C20H15ClF3NO3S B3035773 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate CAS No. 338416-37-8](/img/structure/B3035773.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate
Overview
Description
The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. These structural motifs are key to the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. The unique physicochemical properties of the fluorine atom and the pyridine moiety play a crucial role in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups confer unique properties to the compounds, making them valuable in various applications .Scientific Research Applications
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMP) , including derivatives of our compound, have become pivotal in the agrochemical industry. These compounds are primarily used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness .
Pharmaceuticals
Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinct properties of TFMP, arising from its fluorine content and pyridine structure, contribute to its biological activities .
Veterinary Applications
Beyond human medicine, TFMP derivatives find applications in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .
Biocatalysis
Efficient biocatalytic synthesis of related compounds, such as 3,5-bis(trifluoromethyl)phenyl acetate , has been explored using mycelia. These biocatalysts demonstrate catalytic abilities in the reduction of 3,5-BTAP, showcasing their potential in green chemistry .
Chemical Synthesis
Researchers have developed practical routes for synthesizing compounds related to our target molecule. For instance, a route for 3,5-dichloro-4-(1,1,2,2-tetrafluoroethyl)phenyl acetate has been established, emphasizing the compound’s versatility in chemical synthesis .
Analgesic Potential
While not directly related to our compound, studies have investigated the analgesic potential of 4-[4-chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidine-3-carboxylic acid ethyl ester . Understanding the pharmacological properties of such compounds contributes to drug development .
Mechanism of Action
Target of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s worth noting that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the drug’s potency .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) can influence the pharmacokinetic properties of a drug, potentially affecting its bioavailability .
Result of Action
Certain derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have shown potent analgesic efficacy and an ultrashort to long duration of action .
Action Environment
It’s known that the reaction conditions for suzuki–miyaura (sm) cross-coupling are exceptionally mild and functional group tolerant , which could potentially influence the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO3S/c1-13-2-8-17(9-3-13)29(26,27)28-16-6-4-14(5-7-16)10-19-18(21)11-15(12-25-19)20(22,23)24/h2-9,11-12H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSGPPPZZCZUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121280 | |
Record name | Phenol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate | |
CAS RN |
338416-37-8 | |
Record name | Phenol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338416-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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